SCH 51048

Beschreibung

Eigenschaften

IUPAC Name |

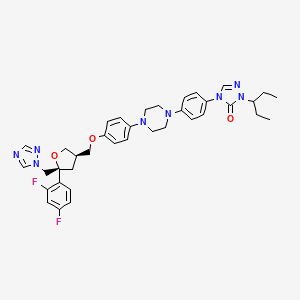

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42F2N8O3/c1-3-29(4-2)47-36(48)46(26-42-47)32-8-6-30(7-9-32)43-15-17-44(18-16-43)31-10-12-33(13-11-31)49-21-27-20-37(50-22-27,23-45-25-40-24-41-45)34-14-5-28(38)19-35(34)39/h5-14,19,24-27,29H,3-4,15-18,20-23H2,1-2H3/t27-,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFHZSVWSCMEPV-AYAMJOBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42F2N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936543 | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161532-65-6 | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-(1-ethylpropyl)-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161532-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SCH 51048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161532656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Anhydro-1,3,4-trideoxy-2-(2,4-difluorophenyl)-4-{[4-(4-{4-[5-oxo-1-(pentan-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]phenyl}piperazin-1-yl)phenoxy]methyl}-1-(1H-1,2,4-triazol-1-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESHYDROXY POSACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVW2AK6BVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Farnesyltransferase Inhibitor SCH 66336 (Lonafarnib): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of SCH 66336, more commonly known as Lonafarnib (B1684561). Initially developed by Schering-Plough as an anti-cancer agent, Lonafarnib is a potent, orally bioavailable, non-peptidometic inhibitor of farnesyltransferase (FTase). This document details the core mechanism of Lonafarnib, its impact on critical cellular signaling pathways, quantitative data on its inhibitory activity, and the experimental protocols used to elucidate its function. While the initial user query specified SCH 51048, our investigation determined that this identifier refers to an antifungal agent. The intended compound of interest for the described mechanism of action is Lonafarnib (SCH 66336), a well-documented farnesyltransferase inhibitor.

Core Mechanism of Action: Inhibition of Farnesyltransferase

The primary mechanism of action of Lonafarnib is the specific and potent inhibition of farnesyltransferase (FTase).[1][2] FTase is a crucial enzyme that catalyzes the post-translational addition of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of specific proteins.[1] This process, known as farnesylation, is essential for the proper localization and function of numerous proteins involved in cellular signaling, growth, and proliferation.[1][2]

By inhibiting FTase, Lonafarnib prevents the farnesylation of key proteins, thereby disrupting their ability to anchor to the inner leaflet of the cell membrane and participate in downstream signaling cascades.[1]

Impact on the Ras Signaling Pathway

A primary target of farnesyltransferase is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are frequently mutated in human cancers.[1][2] Farnesylation is a prerequisite for Ras proteins to localize to the plasma membrane, where they can be activated and subsequently trigger downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[3][4]

Lonafarnib's inhibition of FTase blocks the farnesylation of Ras, leading to its mislocalization in the cytoplasm and preventing its activation.[1] This, in turn, can suppress oncogenic signaling in tumors driven by Ras mutations.

However, it is important to note that K-Ras and N-Ras can undergo alternative prenylation by geranylgeranyltransferase-1 (GGTase-1) when FTase is inhibited, which can circumvent the effects of Lonafarnib on these specific Ras isoforms.[5][6] Despite this, Lonafarnib has demonstrated anti-tumor activity in preclinical models, suggesting that its efficacy is not solely dependent on the inhibition of Ras farnesylation.[6]

Beyond Ras: Inhibition of Other Farnesylated Proteins

The anti-proliferative effects of Lonafarnib are also attributed to the inhibition of other farnesylated proteins that are not substrates for alternative prenylation. One such critical target is Ras homolog enriched in brain (Rheb), a small GTPase that is a key activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[3][5][6]

Lonafarnib effectively inhibits the farnesylation of Rheb, preventing its activation of mTORC1 and leading to the downstream inhibition of protein synthesis and cell growth.[5][6] This action is significant as the mTOR pathway is often hyperactivated in cancer. Studies have shown that Lonafarnib's inhibition of Rheb farnesylation plays a role in its ability to enhance the anti-tumor effects of other chemotherapeutic agents.[5][6]

Quantitative Data

The inhibitory potency of Lonafarnib has been quantified in various in vitro and cell-based assays.

| Target/Assay | Cell Line | IC50 Value | Reference |

| Farnesyltransferase (FTase) Activity | |||

| H-Ras Farnesylation (in vitro) | - | 1.9 nM | [2][7] |

| K-Ras Farnesylation (in vitro) | - | 5.2 nM | [2][7] |

| N-Ras Farnesylation (in vitro) | - | 2.8 nM | [7] |

| Cell Growth Inhibition | |||

| SMMC-7721 (Hepatocellular Carcinoma) | SMMC-7721 | 20.29 µM (48h) | [2] |

| QGY-7703 (Hepatocellular Carcinoma) | QGY-7703 | 20.35 µM (48h) | [2] |

Signaling Pathway Diagrams

The following diagrams illustrate the mechanism of action of Lonafarnib.

Caption: Lonafarnib inhibits farnesyltransferase (FTase), preventing the farnesylation of Ras.

Caption: Workflow for an in vitro farnesyltransferase inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Lonafarnib.

In Vitro Farnesyltransferase (FTase) Activity Assay

This assay is designed to quantify the direct inhibitory effect of Lonafarnib on the enzymatic activity of FTase.

Principle: The assay measures the transfer of a radiolabeled farnesyl group from farnesyl pyrophosphate (FPP) to a protein substrate (e.g., H-Ras) by FTase. The amount of radioactivity incorporated into the protein is inversely proportional to the inhibitory activity of the compound being tested.

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

Recombinant H-Ras protein

-

Lonafarnib (SCH 66336)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant FTase, and H-Ras protein.

-

Add Lonafarnib at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Initiate the enzymatic reaction by adding [³H]-FPP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer) or by spotting the reaction mixture onto filter paper and precipitating the protein with trichloroacetic acid (TCA).

-

Separate the farnesylated H-Ras from the unincorporated [³H]-FPP, typically by SDS-PAGE or filter binding.

-

Quantify the amount of radioactivity incorporated into the H-Ras protein using a scintillation counter.

-

Calculate the percentage of inhibition for each Lonafarnib concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[8]

Western Blot Analysis of Protein Farnesylation

This method is used to visually confirm the inhibition of protein farnesylation in whole cells.

Principle: Farnesylated proteins often exhibit a slightly higher electrophoretic mobility in SDS-PAGE compared to their non-farnesylated counterparts. Treatment with an FTase inhibitor like Lonafarnib will lead to an accumulation of the non-farnesylated, slower-migrating form of the protein.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, ES2)

-

Lonafarnib (SCH 66336)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody specific to the protein of interest (e.g., anti-HDJ-2, anti-Ras)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Culture the chosen cell line to the desired confluency.

-

Treat the cells with various concentrations of Lonafarnib or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Harvest the cells and prepare whole-cell lysates using the lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the molecular weight or the appearance of a slower-migrating band in the Lonafarnib-treated samples indicates inhibition of farnesylation.[9][10]

Cell Viability Assay (MTT/MTS Assay)

This assay measures the effect of Lonafarnib on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Lonafarnib (SCH 66336)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Lonafarnib or a vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[11][12]

Conclusion

Lonafarnib (SCH 66336) is a potent inhibitor of farnesyltransferase with a well-defined mechanism of action. Its ability to block the farnesylation of key signaling proteins, most notably Ras and Rheb, disrupts critical pathways involved in cell growth and proliferation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working with this class of compounds. The understanding of Lonafarnib's multifaceted mechanism continues to inform its clinical development and potential applications in oncology and other diseases.

References

- 1. What is the mechanism of Lonafarnib? [synapse.patsnap.com]

- 2. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. genscript.com [genscript.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | IL-33-mediated mast cell and eosinophil function requires isoprenylation [frontiersin.org]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

SCH 51048: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51048 is a broad-spectrum, orally active triazole antifungal agent. As a member of the azole class, its mechanism of action is centered on the disruption of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. This technical guide provides a detailed overview of the antifungal spectrum of activity of this compound, including available quantitative data, experimental methodologies, and a visualization of its mechanism of action. While this compound was a promising investigational agent, it is important to note that a hydroxylated analogue, posaconazole (B62084) (SCH 56592), was ultimately selected for further clinical development.[1]

Data Presentation: In Vitro Antifungal Activity of this compound

The following tables summarize the available quantitative data on the in vitro activity of this compound against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound Against Candida Species

| Fungal Species | Isolate(s) | MIC (µg/mL) | Reference |

| Candida albicans | ATCC 64550 | 2 | [2] |

| Candida krusei | CK 2506 | 0.5 | [2] |

| Candida krusei | CK 4935 | 1 | [2] |

Table 2: In Vitro Activity of this compound Against Other Pathogenic Fungi

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Reference |

| Coccidioides immitis | 13 | ≤0.39 to 0.78 | [3] |

Note: The available public data on the complete in vitro antifungal spectrum of this compound is limited. The tables above represent the currently accessible information.

Experimental Protocols

The in vitro antifungal susceptibility data for this compound was primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27-A3 standard for yeasts.

Broth Microdilution Method (Based on CLSI M27-A3)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.

1. Preparation of Antifungal Agent:

-

This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

-

Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.

2. Inoculum Preparation:

-

Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud dextrose agar) to ensure purity and viability.

-

A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a standardized cell concentration (e.g., 0.5 McFarland standard).

-

This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate wells.

3. Incubation:

-

Each well of the microtiter plate, containing the diluted antifungal agent and the fungal inoculum, is incubated at a controlled temperature, typically 35°C for Candida species.

-

The incubation period is usually 24 to 48 hours.

4. Endpoint Determination:

-

Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.

-

The growth inhibition can be assessed visually or spectrophotometrically.

Mandatory Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound, like other triazole antifungals, is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent using the broth microdilution method.

Caption: Experimental workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrated promising in vitro and in vivo antifungal activity against a range of fungal pathogens, including fluconazole-resistant species like Candida krusei.[4][5][6] Its mechanism of action, consistent with other triazoles, involves the targeted inhibition of ergosterol biosynthesis, a pathway essential for fungal cell viability. While the publicly available data on its full spectrum of activity is not exhaustive, the existing information highlights its potential as a broad-spectrum antifungal agent. Further research and more comprehensive in vitro susceptibility testing would be necessary to fully delineate its complete antifungal profile.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Activities of the triazole this compound against Coccidioides immitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new antifungal triazole active against hematogenous Candida krusei infections in neutropenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal susceptibility testing in Candida, Aspergillus and Cryptococcus infections: are the MICs useful for clinicians? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to SCH 51048: A Precursor to Posaconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal agent SCH 51048, a key precursor in the development of the broad-spectrum triazole antifungal, posaconazole. This document details its chemical structure, mechanism of action, and relevant experimental protocols, presenting a valuable resource for researchers in mycology and drug discovery.

Core Compound Data: this compound

This compound is a potent triazole antifungal agent that served as a lead compound in the research and development of next-generation antifungal therapies. Its chemical properties are summarized below.

| Property | Value |

| IUPAC Name | 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one[1][2] |

| CAS Number | 161532-65-6[1][2][3][4][5] |

| Molecular Formula | C37H42F2N8O3[1][2][3] |

| Molecular Weight | 684.78 g/mol [1][2][3] |

| Canonical SMILES | CCC(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F[1] |

| Synonyms | SCH51048, SCH-51048[1] |

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

As a member of the triazole class of antifungals, this compound exerts its activity by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis. The primary target of triazoles is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.

This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates fluidity and permeability. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the enzyme from metabolizing its natural substrate. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately resulting in the cessation of fungal growth and cell death.

Experimental Protocols

Detailed methodologies for key experiments involving triazole antifungals are outlined below. These protocols are based on established methods for in vitro susceptibility testing and in vivo efficacy studies.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

1. Inoculum Preparation: a. Subculture the fungal isolate onto Sabouraud Dextrose Agar (B569324) and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile 0.85% saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). d. Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Drug Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

3. Incubation: a. Inoculate each well of the microtiter plate with the prepared fungal suspension. b. Include a growth control well (no drug) and a sterility control well (no inoculum). c. Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC): a. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. b. Read the results visually or using a spectrophotometer at a wavelength of 530 nm.

In Vivo Efficacy: Murine Model of Disseminated Candidiasis

This protocol describes a common model to assess the in vivo efficacy of antifungal agents.

1. Animals: a. Use immunocompetent or immunocompromised (e.g., neutropenic) mice of a standard strain (e.g., BALB/c or CD-1). b. House the animals in a controlled environment with access to food and water ad libitum.

2. Infection: a. Prepare an inoculum of Candida albicans from an overnight culture. b. Wash and resuspend the yeast cells in sterile saline. c. Infect the mice via intravenous injection (e.g., through the lateral tail vein) with a predetermined lethal or sublethal dose of Candida albicans.

3. Treatment: a. Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). b. Initiate treatment at a specified time point post-infection (e.g., 2 hours). c. Administer the drug at various dose levels to different groups of mice. d. Include a vehicle control group and potentially a positive control group (e.g., treated with a known effective antifungal).

4. Endpoint Evaluation: a. Survival Study: Monitor the mice daily for a set period (e.g., 21-30 days) and record mortality. b. Fungal Burden Study: At specific time points, euthanize a subset of mice from each group. c. Aseptically remove target organs (e.g., kidneys, brain, spleen). d. Homogenize the organs and plate serial dilutions onto appropriate agar plates. e. Incubate the plates and enumerate the colony-forming units (CFUs) to determine the fungal load per gram of tissue.

5. Data Analysis: a. For survival studies, use Kaplan-Meier survival curves and log-rank tests to compare treatment groups. b. For fungal burden studies, use appropriate statistical tests (e.g., t-test or ANOVA) to compare the mean fungal loads between groups.

References

- 1. Buy 4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one | 161532-65-6 | >98% [smolecule.com]

- 2. N-Des(D-threo-pentitol),-N-(3-pentyl)-Posaconazole [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. D-threo-Pentitol, 2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-(1-ethylpropyl)-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]Methyl]-1-(1H-1,2,4-triazol-1-yl)- | 161532-65-6 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

The Genesis of a Broad-Spectrum Antifungal: A Technical History of SCH 51048

Kenilworth, NJ - In the landscape of antifungal drug discovery, the triazole SCH 51048 stands as a pivotal development, not only for its intrinsic broad-spectrum activity but more notably as the direct progenitor of the clinically significant agent, posaconazole (B62084). This technical guide delves into the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the key experimental protocols that defined its characterization. The story of this compound is a compelling case study in drug metabolism and lead optimization, offering valuable insights for researchers and professionals in the field of drug development.

Discovery and Rationale: The Quest for a Novel Antifungal

The development of this compound by the Schering-Plough Research Institute emerged from the pressing need for novel antifungal agents with a broad spectrum of activity and improved safety profiles over existing therapies. The primary molecular target for the triazole class of antifungals is the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death. The strategic design of this compound centered on creating a potent and selective inhibitor of this fungal enzyme.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

This compound exerts its antifungal effect by inhibiting lanosterol 14α-demethylase. The nitrogen atom in the triazole ring of this compound binds to the heme iron atom in the active site of CYP51, preventing the enzyme from demethylating its substrate, lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting its structure and function.

Preclinical In Vitro Antifungal Activity

This compound demonstrated a broad spectrum of in vitro activity against a range of clinically relevant fungal pathogens. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values were determined using the National Committee for Clinical Laboratory Standards (NCCLS) M27-A broth microdilution method.

Quantitative In Vitro Activity Data

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |

| Coccidioides immitis | 13 | ≤0.39 to 0.78 | ≤0.39 to 1.6 | [1] |

| Blastomyces dermatitidis | 13 | - | - | [2] |

Note: Specific MIC/MFC values for Blastomyces dermatitidis were not detailed in the provided search results, but this compound was reported to be the most active of four agents tested.

Experimental Protocol: NCCLS M27-A Broth Microdilution Assay

The in vitro antifungal susceptibility of fungal isolates to this compound was determined following the guidelines of the NCCLS M27-A method.

Preclinical In Vivo Efficacy

This compound demonstrated significant in vivo efficacy in various murine models of systemic fungal infections, highlighting its potential as a therapeutic agent.

Quantitative In Vivo Efficacy Data

| Infection Model | Animal Model | Treatment Regimen | Outcome | Reference |

| Systemic Coccidioidomycosis | Mice | 2 to 50 mg/kg/day | 100% survival; 25-50 mg/kg was curative | [1] |

| Hematogenous Candida krusei Infection | Neutropenic Mice | 50 or 100 mg/kg/day (oral) | Significantly prolonged survival and reduced fungal kidney titers | [3][4] |

| Acute Pulmonary Blastomycosis | Mice | - | Comparable to amphotericin B and at least 30 times more active than itraconazole | [2] |

Experimental Protocol: Murine Model of Pulmonary Blastomycosis

A well-described murine model of acute pulmonary blastomycosis was utilized to evaluate the in vivo efficacy of this compound.

Experimental Protocol: Murine Model of Hematogenous Candida krusei Infection

To assess efficacy against the fluconazole-resistant pathogen Candida krusei, a neutropenic murine model was employed.

Immunosuppression Protocol: Mice were rendered neutropenic by intraperitoneal administration of cyclophosphamide (B585) and subcutaneous injection of cortisone (B1669442) acetate (B1210297) prior to infection. This regimen effectively depletes neutrophils, making the mice susceptible to opportunistic fungal infections.

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in mice to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacokinetic Parameters in Mice

| Parameter | Value | Reference |

| Peak Serum Level (Cmax) | > 14 µg/mL | [1] |

| Half-life (t1/2) | > 12 hours | [1] |

The Pivotal Discovery: this compound as a Prodrug to Posaconazole

A critical turning point in the development of this compound was the discovery that its in vivo antifungal activity was greater than what would be expected from the serum concentrations of the parent drug. This observation led to the hypothesis that an active metabolite was being formed.

Subsequent metabolic studies, involving the administration of radiolabeled ³H-SCH 51048 to mice, led to the isolation and characterization of a hydroxylated metabolite. This metabolite, designated SCH 56592 and later named posaconazole, exhibited potent antifungal activity. Further investigation revealed that posaconazole possessed an overall superior profile, including enhanced potency and a favorable pharmacokinetic profile, compared to the parent compound, this compound.[5][6] This seminal discovery shifted the developmental focus from this compound to its active metabolite, posaconazole, which went on to become a successfully marketed broad-spectrum antifungal agent.

Conclusion

The story of this compound is a testament to the intricate and often unpredictable nature of drug discovery and development. While this compound itself did not proceed to clinical use, its role as a lead compound and, ultimately, a prodrug to the highly successful antifungal agent posaconazole, is of significant historical and scientific importance. The rigorous preclinical evaluation of this compound, encompassing detailed in vitro and in vivo studies, not only established its own potential but also laid the crucial groundwork for the identification of a superior therapeutic agent. This in-depth technical guide highlights the key milestones and methodologies in the journey of this compound, offering valuable lessons in medicinal chemistry, pharmacology, and the strategic evolution of a drug development program.

References

- 1. Mouse model of pulmonary blastomycosis: utility, simplicity, and quantitative parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. webstore.ansi.org [webstore.ansi.org]

- 3. Chronic murine pulmonary blastomycosis induced by intratracheally inoculated Blastomyces dermatitidis conidia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KoreaMed [koreamed.org]

Active Metabolites of SCH 51048: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51048 is a triazole antifungal agent that has demonstrated significant in vivo efficacy.[1] Metabolic studies have revealed that this compound is a compound that produces active metabolites, which are largely responsible for its antifungal activity.[2] This technical guide provides an in-depth overview of the current understanding of the active metabolites of this compound, with a focus on their generation, mechanism of action, and antifungal potency. The development of posaconazole (B62084) (SCH 56592), a potent, broad-spectrum antifungal, arose from the detailed study of hydroxylated analogues of this compound, strongly indicating that hydroxylation is the primary metabolic pathway for the activation of the parent compound.[3]

Metabolic Activation: The Role of Hydroxylation

The biotransformation of this compound is primarily characterized by hydroxylation, a common phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][5][6][7][8] While the exact structures of all in vivo metabolites of this compound are not extensively detailed in publicly available literature, the discovery of posaconazole through the synthesis and evaluation of hydroxylated analogues of this compound provides compelling evidence for this activation pathway.[3] It is hypothesized that the addition of a hydroxyl group to the this compound scaffold enhances its binding affinity to the target enzyme, leading to increased antifungal potency.

Active Metabolite Profile: Posaconazole as a Key Analogue

Posaconazole (SCH 56592) is a highly active, structurally related analogue of this compound and serves as the primary example of a potent hydroxylated derivative. Its broad-spectrum antifungal activity has been extensively documented.

Quantitative Antifungal Activity of Posaconazole

The in vitro activity of posaconazole has been evaluated against a vast collection of clinically important yeasts and molds. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Posaconazole against a Broad Range of Fungal Pathogens

| Fungal Group | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| All Fungi | 22,850 | 0.063 | 1 |

| All Yeasts | 18,351 | 0.063 | 1 |

| All Molds | 4,499 | 0.125 | 1 |

Source:[9]

Table 2: Comparative In Vitro Activity of Posaconazole and Other Azoles against Aspergillus fumigatus

| Antifungal Agent | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Posaconazole | 220 | 0.25 | 0.5 |

| Voriconazole | 220 | 0.5 | 0.5 |

| Isavuconazole | 220 | 0.5 | 1 |

| Itraconazole | 220 | 1 | 2 |

Source:[10]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The active metabolites of this compound, exemplified by posaconazole, exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, thereby disrupting the structure and function of the fungal cell membrane and ultimately leading to fungal cell death.

Caption: Inhibition of Ergosterol Biosynthesis by Active Metabolites of this compound.

Experimental Protocols

The following are generalized protocols for the types of experiments used to identify and characterize the active metabolites of antifungal agents like this compound.

In Vitro Metabolism in Liver Microsomes

Objective: To identify the metabolites of this compound formed by hepatic enzymes.

Methodology:

-

Preparation of Incubation Mixture: A typical incubation mixture (final volume of 1 mL) contains pooled human or rat liver microsomes (0.5 mg/mL), this compound (10 µM), and an NADPH-generating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate (B84403) buffer (pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile (B52724) (2 volumes).

-

Sample Preparation: The mixture is centrifuged to precipitate proteins. The supernatant is then collected, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.

-

Analysis: The samples are analyzed by high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to identify and quantify the parent drug and its metabolites.

In Vivo Metabolite Identification in Rats

Objective: To identify the metabolites of this compound present in the urine and plasma of rats following oral administration.

Methodology:

-

Dosing: Male Sprague-Dawley rats are administered a single oral dose of this compound (e.g., 50 mg/kg) by gavage.

-

Sample Collection: Urine and blood samples are collected at various time points post-dosing (e.g., 0, 2, 4, 8, 12, 24 hours). Plasma is separated from the blood by centrifugation.

-

Sample Preparation (Urine): Urine samples are centrifuged to remove any particulate matter. An equal volume of acetonitrile is added to precipitate proteins, followed by centrifugation. The supernatant is collected for analysis.

-

Sample Preparation (Plasma): Plasma samples are deproteinized by the addition of a threefold excess of cold acetonitrile. The mixture is vortexed and then centrifuged. The supernatant is collected.

-

Analysis: The prepared urine and plasma samples are analyzed by LC-MS/MS to identify the parent drug and its metabolites.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its metabolites against various fungal isolates.

Methodology:

-

Preparation of Inoculum: Fungal isolates are grown on an appropriate agar (B569324) medium, and a suspension of conidia or yeast cells is prepared in sterile saline and adjusted to a specific concentration.

-

Preparation of Drug Dilutions: Serial twofold dilutions of this compound and its metabolites are prepared in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth in the drug-free control well.

Caption: Experimental Workflows for Metabolite Identification.

Conclusion

The antifungal agent this compound is activated through metabolic hydroxylation, leading to the formation of potent antifungal metabolites. The extensive research on its hydroxylated analogue, posaconazole, provides a strong model for understanding the activity and mechanism of these metabolites. The primary mechanism of action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. Further studies to fully characterize the complete in vivo metabolic profile of this compound would be beneficial for a more comprehensive understanding of its pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hydroxylated analogues of the orally active broad spectrum antifungal, this compound (1), and the discovery of posaconazole [Sch 56592; 2 or (S,S)-5] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans [mdpi.com]

- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative activity of posaconazole and systemic azole agents against clinical isolates of filamentous fungi from a global surveillance programme - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antifungal Potential of SCH 51048: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH 51048 is an investigational triazole antifungal agent that has demonstrated significant activity against a range of fungal pathogens. As a precursor to the clinically important antifungal drug posaconazole (B62084), a thorough understanding of its intrinsic antifungal properties, mechanism of action, and in vivo efficacy is crucial for the ongoing development of novel antifungal therapies. This technical guide provides a comprehensive overview of the core antifungal characteristics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological and experimental processes.

In Vitro Antifungal Activity

This compound has shown promising in vitro activity against several clinically relevant fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antifungal agent's effectiveness.

Table 1: Summary of In Vitro Antifungal Activity of this compound

| Fungal Species | Number of Isolates | MIC Range (µg/mL) |

| Coccidioides immitis | 13 | ≤0.39 to 0.78[1] |

| Candida krusei | 2 | 0.5 to 1.0 |

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Like other triazole antifungals, this compound exerts its fungal growth-inhibitory or fungicidal effects by disrupting the integrity of the fungal cell membrane. The primary target of triazoles is the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and replication.

In Vivo Efficacy

This compound has demonstrated significant in vivo efficacy in various murine models of fungal infections, highlighting its potential as a therapeutic agent.

Systemic Candidiasis (Candida krusei)

In a neutropenic mouse model of hematogenous Candida krusei infection, this compound treatment significantly prolonged survival and reduced fungal burden in the kidneys.[2][3][4][5]

Table 2: In Vivo Efficacy of this compound against Hematogenous Candida krusei Infection in Neutropenic Mice

| Treatment Group | Dosage | Outcome |

| This compound | 50 mg/kg/day (oral) | Significantly prolonged survival and reduced kidney fungal titers (P ≤ 0.05)[2][3] |

| This compound | 100 mg/kg/day (oral) | Significantly prolonged survival and was more effective than the lower dose in reducing kidney fungal burden (P ≤ 0.05)[2][3] |

| Amphotericin B | 2 mg/kg/day (intraperitoneal) | Significantly prolonged survival and reduced kidney fungal titers (P ≤ 0.05)[2][3] |

| Fluconazole | 100 mg/kg/day (oral) | No effect on survival or fungal burden[2][3] |

Systemic Coccidioidomycosis (Coccidioides immitis)

In a murine model of systemic coccidioidomycosis, this compound was highly effective, with higher doses proving to be curative.

Table 3: In Vivo Efficacy of this compound against Systemic Coccidioides immitis Infection in Mice

| Treatment Group | Dosage | Outcome |

| This compound | 2 to 50 mg/kg | Prevented death from systemic coccidioidomycosis[1] |

| This compound | 25 or 50 mg/kg | Curative[1] |

| Fluconazole | 100 mg/kg | Not curative[1] |

| Itraconazole | 100 mg/kg | Not curative[1] |

| Control | - | 60 to 100% mortality[1] |

Pulmonary Aspergillosis (Aspergillus fumigatus)

This compound was also effective in a murine model of pulmonary aspergillosis, delaying mortality and reducing the fungal load in the lungs.

Table 4: In Vivo Efficacy of this compound against Pulmonary Aspergillus fumigatus Infection in Mice

| Treatment Group | Dosage | Outcome |

| This compound | ≥ 5 mg/kg | Significantly delayed mortality compared to controls (P < 0.05)[6] |

| This compound | 30 and 50 mg/kg | Reduced the number of viable A. fumigatus in lung tissue (P < 0.05)[6] |

| Itraconazole | Not specified | Did not significantly delay mortality or reduce tissue counts at the doses used[6] |

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of this compound is determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Key Methodological Details:

-

Fungal Isolates: Clinically relevant isolates of the target fungi are used.

-

Culture Conditions: Fungi are typically cultured on standard laboratory media such as Sabouraud dextrose agar.

-

Inoculum Preparation: A standardized suspension of fungal cells (e.g., conidia or yeast cells) is prepared and its concentration is adjusted spectrophotometrically.

-

Drug Dilutions: A series of twofold dilutions of this compound are prepared in a liquid medium, typically RPMI 1640.

-

Incubation: The inoculated microtiter plates are incubated at a controlled temperature (usually 35°C) for a specified period (24 to 72 hours, depending on the fungus).

-

MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 80% or 100% inhibition) compared to a drug-free control well.

In Vivo Murine Models of Fungal Infection

The in vivo efficacy of this compound has been evaluated in established murine models that mimic human systemic and pulmonary fungal infections.

Key Methodological Details:

-

Animal Models: Specific mouse strains, such as CF1 or BALB/c, are used. For studies requiring an immunocompromised state, mice are treated with agents like cyclophosphamide and cortisone acetate.[2][3]

-

Infection: A standardized inoculum of the fungal pathogen is administered through a clinically relevant route, such as intravenous injection for disseminated infections or intranasal instillation for pulmonary infections.[2][3][6]

-

Treatment: this compound is typically administered orally, while comparator drugs like amphotericin B may be given intraperitoneally. Treatment is usually initiated shortly after infection and continued for a defined period.[2][3][6]

-

Outcome Measures: The primary endpoints are typically survival rates and the quantitative fungal burden in target organs (e.g., kidneys, lungs), which is determined by colony-forming unit (CFU) counts from homogenized tissues.

Relationship to Posaconazole

This compound is a direct precursor to posaconazole (SCH 56592). Posaconazole is a hydroxylated analog of this compound and was developed to improve upon the pharmacokinetic and antifungal profile of the parent compound.[7]

Conclusion

This compound is a potent triazole antifungal with demonstrated in vitro and in vivo activity against a variety of clinically important fungal pathogens. Its mechanism of action, centered on the inhibition of ergosterol biosynthesis, is characteristic of the triazole class. While it has been largely superseded in clinical development by its hydroxylated analog, posaconazole, the study of this compound provides valuable insights into the structure-activity relationships of triazole antifungals and serves as an important reference compound in the quest for new and improved antifungal agents. The data and experimental frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of mycology and infectious diseases.

References

- 1. niaid.nih.gov [niaid.nih.gov]

- 2. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disseminated candidiasis studies [bio-protocol.org]

- 4. This compound, a new antifungal triazole active against hematogenous Candida krusei infections in neutropenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a new antifungal triazole active against hematogenous Candida krusei infections in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of SCH51048 in an experimental model of pulmonary aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxylated analogues of the orally active broad spectrum antifungal, this compound (1), and the discovery of posaconazole [Sch 56592; 2 or (S,S)-5] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antifungal Activity of SCH 51048: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 51048 is a triazole antifungal agent that has demonstrated potent in vitro activity against a range of fungal pathogens. As a precursor to the broad-spectrum antifungal posaconazole, understanding the foundational antifungal profile of this compound is critical for researchers in the field of antifungal drug discovery and development. This technical guide provides a comprehensive overview of the available in vitro data for this compound, including its mechanism of action, detailed experimental protocols for susceptibility testing, and a summary of its activity against key fungal species. Due to the limited publicly available data for this compound, this guide also provides context by referencing the activity of other closely related and well-characterized triazole antifungals.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

As a member of the triazole class of antifungals, this compound exerts its fungal growth-inhibitory effects by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. The primary target of triazoles is the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a cytochrome P450-dependent enzyme responsible for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a crucial step in the formation of ergosterol.

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound disrupts this conversion. The inhibition of this enzyme leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors. This disruption of membrane integrity and function ultimately leads to the inhibition of fungal growth and replication.

In Vitro Antifungal Activity

The available quantitative in vitro susceptibility data for this compound is primarily focused on its activity against Coccidioides immitis. Qualitative assessments have also noted its efficacy against other significant fungal pathogens.

Quantitative Data

The minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) of this compound against isolates of Coccidioides immitis are summarized below.

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MFC Range (µg/mL) |

| Coccidioides immitis | 13 | ≤0.39 to 0.78[1] | ≤0.39 to 1.6[1] |

Qualitative Activity

-

Candida krusei : this compound has been reported to be active against hematogenous infections of Candida krusei in neutropenic mice, a species known for its intrinsic resistance to fluconazole.[2][3]

-

Aspergillus fumigatus : The compound has shown efficacy in an experimental model of pulmonary aspergillosis.

Experimental Protocols

The in vitro susceptibility testing of this compound was likely conducted following the standardized methods of the National Committee for Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI). The relevant methods for yeasts and filamentous fungi are detailed below.

Antifungal Susceptibility Testing of Yeasts (CLSI M27-A Method)

The broth microdilution method for yeasts is a standardized procedure for determining the MIC of an antifungal agent.

References

- 1. Activities of the triazole this compound against Coccidioides immitis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a new antifungal triazole active against hematogenous Candida krusei infections in neutropenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a new antifungal triazole active against hematogenous Candida krusei infections in neutropenic mice [pubmed.ncbi.nlm.nih.gov]

Efficacy of SCH 51048 Against Coccidioides immitis: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the efficacy of SCH 51048, a novel triazole antifungal agent, against Coccidioides immitis, the causative agent of coccidioidomycosis. The data presented is compiled from key in vitro and in vivo studies to facilitate a deeper understanding of its therapeutic potential.

Quantitative Efficacy Data

The antifungal activity of this compound against Coccidioides immitis has been evaluated through both in vitro susceptibility testing and in vivo animal models of infection. The following tables summarize the key quantitative findings from these studies, offering a direct comparison with other established antifungal agents.

Table 1: In Vitro Susceptibility of Coccidioides immitis to this compound

| Parameter | Value (µg/mL) | Number of Isolates |

| Minimum Inhibitory Concentration (MIC) Range | ≤0.39 to 0.78 | 13 |

| Minimum Fungicidal Concentration (MFC) Range | ≤0.39 to 1.6 | 13 |

Data sourced from Clemons et al., 1995.[1][2]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Systemic Coccidioidomycosis

| Treatment Group (Dose) | Survival Rate (%) | Outcome |

| This compound (2 to 50 mg/kg) | 100 | Protective |

| This compound (25 or 50 mg/kg) | 100 | Curative |

| Fluconazole (B54011) (100 mg/kg) | 100 | Protective, Not Curative |

| Itraconazole (B105839) (100 mg/kg) | 100 | Protective, Not Curative |

| Control | 0-40 | 60-100% Mortality |

Data sourced from Clemons et al., 1995.[1][2]

Table 3: Comparative Pharmacokinetics

| Agent | Peak Serum Level (µg/mL) | Estimated Half-Life (h) |

| This compound | >14 | >12 |

Data sourced from Clemons et al., 1995.[1]

Experimental Protocols

The following sections detail the methodologies employed in the pivotal studies evaluating the efficacy of this compound against C. immitis.

In Vitro Susceptibility Testing

The in vitro activity of this compound was determined using a broth microdilution method.

-

Fungal Isolates: Thirteen clinical isolates of Coccidioides immitis were used.

-

Inoculum Preparation: Arthroconidia were harvested and suspended in sterile saline. The suspension was adjusted to a final concentration of 1 x 10³ to 5 x 10³ CFU/mL in RPMI 1640 medium buffered with MOPS.

-

Drug Dilutions: this compound was serially diluted in the test medium.

-

Incubation: The microtiter plates were incubated at 35°C for 48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the drug that prevented any discernible growth. To determine the Minimum Fungicidal Concentration (MFC), aliquots from clear wells were subcultured onto Sabouraud dextrose agar (B569324) plates, and the MFC was the lowest drug concentration that resulted in a ≥99.9% reduction in CFU compared to the starting inoculum.

In Vivo Murine Model of Systemic Coccidioidomycosis

A murine model was utilized to assess the in vivo efficacy of this compound.

-

Animal Model: Female CD-1 mice were used for the study.

-

Infection: Mice were infected intravenously with a lethal inoculum of C. immitis arthroconidia.

-

Treatment: Treatment with this compound, fluconazole, or itraconazole was initiated 24 hours post-infection and administered orally once daily for 10 days. A control group received the vehicle alone.

-

Efficacy Evaluation: The primary endpoint was survival, which was monitored for 30 days post-infection. To assess curative efficacy, surviving animals were immunosuppressed with cortisone (B1669442) acetate (B1210297) and observed for relapse of infection.

Visualized Experimental Workflow and Mechanism of Action

The following diagrams illustrate the experimental workflow for the in vivo efficacy studies and the proposed mechanism of action for triazole antifungals like this compound.

Caption: In vivo efficacy testing workflow for this compound against C. immitis.

Caption: Proposed mechanism of action of this compound via inhibition of ergosterol biosynthesis.

Conclusion

The available data demonstrates that this compound exhibits potent in vitro and in vivo activity against Coccidioides immitis. Notably, it was found to be curative at doses of 25 and 50 mg/kg in a murine model of systemic coccidioidomycosis, a significant advantage over fluconazole and itraconazole at the tested concentrations.[1][2] Pharmacokinetic studies also revealed favorable properties, including high peak serum levels and a long half-life.[1] These findings underscore the potential of this compound as a therapeutic agent for coccidioidomycosis and warrant further investigation. Overall, this compound was demonstrated to be 5- to 50-fold or more superior to fluconazole or itraconazole in these studies.[1]

References

Navigating the Bioavailability of Oral Thrombin Receptor Antagonists: A Technical Guide on SCH 530348 (Vorapaxar)

A comprehensive review of the available scientific literature indicates that the compound designated as SCH 51048 is not described in publicly accessible research. It is highly probable that this designation represents an early internal code, a related precursor, or a typographical error for the well-documented thrombin receptor antagonist, SCH 530348, commercially known as vorapaxar.

Developed by Schering-Plough (now Merck), SCH 530348 is an orally active, potent, and selective antagonist of the protease-activated receptor-1 (PAR-1), the primary receptor for thrombin on human platelets.[1] Extensive preclinical and clinical studies have been conducted on SCH 530348, providing a robust dataset on its oral bioavailability and pharmacokinetic profile. This technical guide will focus on the available data for SCH 530348 to provide researchers, scientists, and drug development professionals with a detailed understanding of its core characteristics.

Quantitative Pharmacokinetic Profile of SCH 530348

The oral bioavailability of SCH 530348 has been a key focus of its development, demonstrating excellent absorption and a predictable pharmacokinetic profile. The following table summarizes the key quantitative parameters from preclinical and clinical studies.

| Parameter | Species/Population | Dose | Value | Source |

| Bioavailability (F%) | Cynomolgus Monkeys | 0.1 mg/kg | 86% | [2] |

| Time to Maximum Concentration (Tmax) | Healthy Human Volunteers | 40 mg (single dose) | ~1.5 - 2 hours | [3] |

| Half-life (t1/2) | Healthy Human Volunteers | 40 mg (single dose) | Long and variable | [4] |

| Inhibition of Platelet Aggregation (IC50) | Human Platelet-Rich Plasma | N/A | 47 nM (thrombin-induced) | [2] |

| Inhibition of Platelet Aggregation (IC50) | Human Platelet-Rich Plasma | N/A | 25 nM (TRAP-induced) | [2] |

Note: TRAP (Thrombin Receptor-Activating Peptide) is a synthetic peptide used to mimic the action of thrombin on PAR-1.

Experimental Protocols

A summary of the methodologies employed in key studies to determine the oral bioavailability and pharmacokinetic profile of SCH 530348 is provided below.

Preclinical Bioavailability Study in Cynomolgus Monkeys

-

Animal Model: Cynomolgus monkeys were selected as a relevant non-human primate model.

-

Dosing: A single oral dose of 0.1 mg/kg of SCH 530348 was administered.

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Analytical Method: Plasma concentrations of SCH 530348 were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Bioavailability Calculation: The absolute oral bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous administration of a known dose.

Phase I Clinical Trial in Healthy Human Volunteers

-

Study Population: Healthy adult male and female volunteers.

-

Study Design: A randomized, double-blind, placebo-controlled, single-ascending-dose study.

-

Dosing: Oral doses of SCH 530348 (ranging from 10 mg to 40 mg) or placebo were administered.

-

Sample Collection: Blood samples were collected at predefined time points before and after dosing.

-

Analytical Method: Plasma concentrations of SCH 530348 were quantified using a validated LC-MS/MS method, with a lower limit of quantitation of 1.00 ng/mL.[3]

-

Pharmacokinetic Analysis: Standard pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time data.

Visualizing Key Pathways and Processes

To further elucidate the context of SCH 530348's action and evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: Mechanism of action of SCH 530348 in inhibiting thrombin-mediated platelet aggregation.

Caption: A typical experimental workflow for a pharmacokinetic study of an orally administered drug.

References

- 1. SCH 530348: a novel oral thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiplatelet therapy: thrombin receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of a novel thrombin receptor antagonist (SCH 530348) in human plasma: evaluation of Ultra Performance Liquid Chromatography™-tandem mass spectrometry for routine bioanalytical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to SCH 51048 (CAS Number: 161532-65-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH 51048 is a potent, orally active triazole antifungal agent that has demonstrated significant efficacy against a range of fungal pathogens, including species resistant to other azole antifungals. As a member of the azole class, its primary mechanism of action is the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi. This inhibition disrupts the integrity of the fungal cell membrane, leading to growth arrest and cell death. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, in vitro and in vivo antifungal activity, and available pharmacokinetic data. Detailed experimental protocols and data are presented to support further research and development of this compound.

Chemical Properties and Synthesis

This compound, also known as N-Des(D-threo-pentitol),-N-(3-pentyl)-Posaconazole or Deshydroxy Posaconazole Impurity, is a complex triazole derivative with the molecular formula C₃₇H₄₂F₂N₈O₃ and a molecular weight of 684.78 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 161532-65-6 | General chemical databases |

| Molecular Formula | C₃₇H₄₂F₂N₈O₃ | [1] |

| Molecular Weight | 684.78 g/mol | [1] |

Synthesis

The synthesis of this compound and its analogues involves a multi-step process. While a detailed, step-by-step protocol for the specific synthesis of this compound is proprietary, the general approach for related triazole antifungals can be inferred from the scientific literature. The synthesis of regioisomers of this compound has been described, highlighting the complexity of the stereochemistry and the importance of specific isomers for antifungal activity.[2] The core structure is typically assembled through the coupling of a substituted tetrahydrofuran (B95107) ring with a difluorobenzene moiety and a triazole-containing side chain. The synthesis of the four 2,2,5-regioisomer counterparts of this compound has been evaluated, with findings indicating that only the cis isomers with an R-configuration at the tetrahydrofuran 2-carbon exhibit significant in vitro activity.[2] This suggests that the spatial arrangement of the molecule is critical for its interaction with the target enzyme.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

This compound exerts its antifungal effect by targeting and inhibiting sterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The inhibition of CYP51 by azole antifungals like this compound is a well-established mechanism. The nitrogen atom in the triazole ring of this compound coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol. This blockage disrupts the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane lead to increased membrane permeability, disruption of cellular processes, and ultimately, inhibition of fungal growth and replication.

Caption: Mechanism of Action of this compound.

In Vitro Antifungal Activity

This compound has demonstrated potent in vitro activity against a variety of fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of in vitro antifungal activity, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 2: In Vitro Antifungal Activity of this compound (MIC Values)

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | Reference |

| Coccidioides immitis | 13 | ≤0.39 to 0.78 | [4] |

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal susceptibility of this compound is typically determined using a broth microdilution method, following guidelines such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Workflow:

Caption: Workflow for MIC Determination.

Detailed Steps:

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. A standardized suspension of fungal cells is then prepared in a sterile saline or buffer solution, and the turbidity is adjusted to match a 0.5 McFarland standard.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). Serial twofold dilutions of the drug are then made in a liquid growth medium (e.g., RPMI-1640) in the wells of a microtiter plate.

-

Inoculation: The standardized fungal suspension is further diluted in the growth medium, and a specific volume is added to each well of the microtiter plate containing the drug dilutions, resulting in a final desired inoculum concentration.

-

Incubation: The inoculated microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth compared to a drug-free control well.

In Vivo Efficacy

This compound has shown significant in vivo efficacy in murine models of systemic fungal infections, demonstrating its potential for therapeutic use.

Table 3: In Vivo Efficacy of this compound in Murine Models

| Fungal Pathogen | Mouse Model | Dosage (mg/kg/day) | Outcome | Reference |

| Coccidioides immitis | Systemic infection | 2 to 50 | 100% survival; curative at 25 and 50 mg/kg | [4] |

| Candida krusei | Hematogenous infection in neutropenic mice | 50 or 100 | Significantly prolonged survival and reduced kidney fungal titers | [5] |

Experimental Protocol: Murine Model of Systemic Fungal Infection

The in vivo efficacy of this compound is evaluated in animal models that mimic human systemic fungal infections.

Workflow:

Caption: Workflow for In Vivo Efficacy Testing.

Detailed Steps:

-

Animal Model: Specific pathogen-free mice (e.g., CF1 or BALB/c) of a defined age and weight are used.

-

Immunosuppression (for opportunistic pathogens): To mimic the condition of immunocompromised patients, mice may be treated with immunosuppressive agents like cyclophosphamide (B585) and cortisone (B1669442) acetate.[5]

-

Infection: A standardized suspension of the fungal pathogen is injected intravenously to establish a systemic infection.

-

Treatment: Treatment with orally administered this compound or a control vehicle is initiated at a specified time post-infection and continued for a defined duration.

-

Monitoring and Endpoints: The primary endpoint is typically survival. Other parameters, such as clinical signs of illness and changes in body weight, are also monitored. At the end of the study, or at predetermined time points, animals are euthanized, and target organs (e.g., kidneys, lungs, brain) are harvested to determine the fungal burden by counting colony-forming units (CFU) per gram of tissue.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for determining appropriate dosing regimens and predicting its behavior in vivo.

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |

| Peak Serum Level (Cmax) | > 14 µg/mL | [4] |

| Half-life (t₁/₂) | > 12 hours | [4] |

Experimental Protocol: Pharmacokinetic Analysis in Mice

Pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Detailed Steps:

-

Dosing: A single dose of this compound is administered to mice, typically via the intended clinical route (e.g., oral gavage).

-

Blood Sampling: Blood samples are collected at various time points after drug administration.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax (time to reach Cmax), AUC (area under the curve), and t₁/₂.

Conclusion

This compound is a promising triazole antifungal agent with potent in vitro and in vivo activity against clinically relevant fungal pathogens. Its mechanism of action, through the inhibition of sterol 14α-demethylase, is well-understood. The data and experimental protocols presented in this technical guide provide a solid foundation for further research into the efficacy, safety, and potential clinical applications of this compound. Future studies should focus on elucidating a more comprehensive ADME profile, expanding the in vitro antifungal spectrum, and further evaluating its efficacy in various models of fungal disease.

References

- 1. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]

- 2. niaid.nih.gov [niaid.nih.gov]